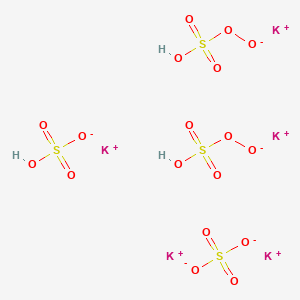

Pentapotassium;hydrogen sulfate;hydroxy sulfate;oxido sulfate

Description

Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate, also known as potassium peroxymonosulfate, is a compound with the chemical formula KHSO5. It is known for its strong oxidizing properties and is commonly used as an oxidizing agent in various applications. This white crystalline powder is widely utilized in swimming pool and spa water treatment, as well as in the cleaning and disinfection of household and industrial surfaces . Additionally, it is employed in the synthesis of organic compounds and as a bleaching agent in the textile industry .

Properties

CAS No. |

70693-62-8 |

|---|---|

Molecular Formula |

H3K5O18S4 |

Molecular Weight |

614.8 g/mol |

IUPAC Name |

pentapotassium;hydrogen sulfate;hydroxy sulfate;oxido sulfate |

InChI |

InChI=1S/5K.2H2O5S.2H2O4S/c;;;;;2*1-5-6(2,3)4;2*1-5(2,3)4/h;;;;;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 |

InChI Key |

HJKYXKSLRZKNSI-UHFFFAOYSA-I |

Canonical SMILES |

OOS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Pictograms |

Oxidizer; Corrosive; Irritant; Health Hazard |

Synonyms |

caroate oxone peroxymonosulfuric acid potassium salt potassium hydrogen persulfate potassium peroxomonosulfate potassium peroxymonosulfuric acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium peroxymonosulfate involves the reaction of potassium hydroxide (KOH) with peroxymonosulfuric acid (H2SO5). The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

KOH+H2SO5→KHSO5+H2O

Industrial Production Methods

In industrial settings, potassium peroxymonosulfate is produced by combining oleum (a solution of sulfur trioxide in sulfuric acid) with hydrogen peroxide. The resulting peroxysulfuric acid is then neutralized with potassium hydroxide to form the potassium peroxymonosulfate triple salt, which is a mixture of KHSO5, KHSO4, and K2SO4 .

Chemical Reactions Analysis

Types of Reactions

Potassium peroxymonosulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

Common Reagents and Conditions

Common reagents used in reactions with potassium peroxymonosulfate include alcohols, aldehydes, and sulfides. The reactions are typically carried out under acidic conditions to enhance the oxidizing power of the compound .

Major Products Formed

Oxidation of Alcohols: Potassium peroxymonosulfate can oxidize alcohols to aldehydes or carboxylic acids.

Oxidation of Aldehydes: Aldehydes can be further oxidized to carboxylic acids.

Oxidation of Sulfides: Sulfides are oxidized to sulfones.

Scientific Research Applications

Potassium peroxymonosulfate has a wide range of scientific research applications, including:

Chemistry: It is used as an oxidizing agent in the synthesis of various organic compounds.

Biology: It is employed in the disinfection and sterilization of laboratory equipment and surfaces.

Medicine: It is used in the formulation of disinfectants and antiseptics.

Industry: It is utilized in water treatment, textile bleaching, and the cleaning of industrial equipment

Mechanism of Action

The mechanism of action of potassium peroxymonosulfate involves the release of active oxygen species, which are highly reactive and can oxidize a wide range of substrates. The compound acts as an oxidizing agent by transferring oxygen atoms to the target molecules, leading to their oxidation. This process is facilitated by the presence of acidic conditions, which enhance the reactivity of the compound .

Comparison with Similar Compounds

Potassium peroxymonosulfate can be compared with other similar compounds, such as potassium persulfate and potassium permanganate.

Potassium Persulfate (K2S2O8): Like potassium peroxymonosulfate, potassium persulfate is a strong oxidizing agent. it is primarily used in polymerization reactions and as a bleaching agent in the paper and textile industries.

Potassium Permanganate (KMnO4): Potassium permanganate is another strong oxidizing agent used in water treatment, disinfection, and organic synthesis. .

Potassium peroxymonosulfate is unique in its ability to release active oxygen species, making it highly effective in disinfection and oxidation processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.